molecular formula C6H7N3O2 B11813039 (3-Nitropyridin-4-YL)methanamine CAS No. 1060804-43-4

(3-Nitropyridin-4-YL)methanamine

Cat. No.: B11813039
CAS No.: 1060804-43-4
M. Wt: 153.14 g/mol
InChI Key: WPOWHFXXQDTQGX-UHFFFAOYSA-N
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Description

(3-Nitropyridin-4-YL)methanamine is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a nitro group (-NO2) at the 3-position and an amine group (-NH2) at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitropyridin-4-YL)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group is then reduced to an amine group using reducing agents such as iron and acetic acid in ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to ensure safety and efficiency. For example, a two-step continuous flow synthesis can be employed, where pyridine N-oxide is nitrated with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, which is then reduced to the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Nitropyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine, (3-Aminopyridin-4-YL)methanamine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

(3-Nitropyridin-4-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Nitropyridin-4-YL)methanamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Nitropyridin-4-YL)methanamine is unique due to the presence of both the nitro and amine groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound in various applications.

Properties

CAS No.

1060804-43-4

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

(3-nitropyridin-4-yl)methanamine

InChI

InChI=1S/C6H7N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3,7H2

InChI Key

WPOWHFXXQDTQGX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)[N+](=O)[O-]

Origin of Product

United States

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